(Iodomethyl)triphenylphosphonium Iodide: A Comprehensive Technical Guide for Researchers
(Iodomethyl)triphenylphosphonium Iodide: A Comprehensive Technical Guide for Researchers
(Iodomethyl)triphenylphosphonium (B13402582) iodide is a versatile phosphonium (B103445) salt that serves as a crucial reagent in organic synthesis, particularly in the construction of carbon-carbon bonds. Its utility in the renowned Wittig reaction and its variations makes it an invaluable tool for chemists in academia and the pharmaceutical industry. This guide provides an in-depth overview of the fundamental properties, synthesis, and applications of (iodomethyl)triphenylphosphonium iodide, with a focus on experimental protocols and its role in the development of bioactive molecules.
Core Properties and Data
(Iodomethyl)triphenylphosphonium iodide is a stable, solid compound, typically appearing as a white to off-white or yellow powder.[1] It is characterized by the presence of a triphenylphosphine (B44618) moiety bonded to an iodomethyl group, with an iodide counter-ion.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₇I₂P | [1][2] |
| Molecular Weight | 530.12 g/mol | [1] |
| Melting Point | 260-266 °C | [1] |
| Appearance | White to off-white to yellow powder | |
| Purity | Typically ≥ 95% | [2] |
| CAS Number | 3020-28-8 | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum is expected to show characteristic signals for the phenyl protons, likely in the aromatic region (δ 7.0-8.0 ppm). The iodomethyl protons (CH₂I) would appear as a doublet due to coupling with the phosphorus atom. For the analogous methyltriphenylphosphonium (B96628) iodide, the methyl protons appear as a doublet.[3][4]
-
¹³C NMR: The carbon spectrum will display signals for the phenyl carbons and a signal for the iodomethyl carbon, which will also show coupling to the phosphorus atom.[5]
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the P-Ph and C-H bonds of the phenyl groups. The C-I stretching vibration typically appears in the fingerprint region at lower wavenumbers.[6]
Experimental Protocols
Synthesis of (Iodomethyl)triphenylphosphonium Iodide
A general and efficient one-pot method for the synthesis of related α-alkoxymethyltriphenylphosphonium iodides involves the reaction of triphenylphosphine and iodine with a corresponding bis-alkoxymethane at room temperature.[7] A plausible adaptation for the synthesis of (iodomethyl)triphenylphosphonium iodide would involve the reaction of triphenylphosphine with diiodomethane (B129776).
Materials:
-
Triphenylphosphine (PPh₃)
-
Diiodomethane (CH₂I₂)
-
Toluene (anhydrous)
-
Hexane (B92381) (anhydrous)
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
To this solution, add diiodomethane (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the phosphonium salt will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the precipitate with anhydrous hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield (iodomethyl)triphenylphosphonium iodide.
Purification by Recrystallization
Phosphonium salts can often be purified by recrystallization.[8][9][10] The choice of solvent is critical and may require some experimentation. A common technique involves dissolving the crude salt in a minimal amount of a hot, polar solvent (e.g., ethanol, acetonitrile) and then allowing it to cool slowly. If the salt is an oil, trituration with a non-polar solvent like hexane can sometimes induce solidification.[8]
Applications in Organic Synthesis
The primary application of (iodomethyl)triphenylphosphonium iodide is in the Wittig reaction to generate a phosphorus ylide, which then reacts with aldehydes or ketones to form vinyl iodides.[11][12][13][14] Vinyl iodides are versatile intermediates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals.[15]
The Wittig Reaction: A General Workflow
The Wittig reaction using (iodomethyl)triphenylphosphonium iodide follows a well-established sequence of steps to convert a carbonyl compound into a vinyl iodide. This process is central to the synthesis of many complex organic molecules.
Caption: General workflow of the Wittig reaction.
Role in Drug Development and Natural Product Synthesis
(Iodomethyl)triphenylphosphonium iodide is instrumental in the synthesis of numerous bioactive molecules.[11][12] Its ability to introduce a vinyl iodide moiety provides a handle for subsequent functionalization, enabling the construction of complex molecular architectures found in many natural products and drug candidates. For instance, the Wittig reaction is a key strategy in the total synthesis of various alkaloids, a class of naturally occurring compounds with a wide range of pharmacological activities.[11][15] It is also employed in the synthesis of macrolides, another important class of natural products with therapeutic applications.[12]
The synthesis of cyclopeptide alkaloids, which can exhibit antibacterial or cytotoxic properties, often utilizes reagents like (iodomethyl)triphenylphosphonium iodide for the formation of critical carbon-carbon bonds.[1]
Synthesis of (Iodomethyl)triphenylphosphonium Iodide: A Conceptual Pathway
The synthesis of (iodomethyl)triphenylphosphonium iodide is conceptually straightforward, involving the nucleophilic attack of triphenylphosphine on diiodomethane. This reaction exemplifies a classic Sₙ2 displacement at a saturated carbon center.
Caption: Conceptual synthesis pathway.
Safety and Handling
(Iodomethyl)triphenylphosphonium iodide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Work should be conducted in a well-ventilated fume hood. Store the compound at room temperature, protected from light and moisture.
This technical guide serves as a foundational resource for researchers and professionals in the field of drug development and organic synthesis. The reliable and versatile nature of (iodomethyl)triphenylphosphonium iodide ensures its continued importance in the construction of complex and biologically relevant molecules.
References
- 1. (碘甲基)三苯基碘化膦 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (Iodomethyl)triphenylphosphonium iodide | CymitQuimica [cymitquimica.com]
- 3. Methyltriphenylphosphonium iodide(2065-66-9) 1H NMR [m.chemicalbook.com]
- 4. Triphenylphosphine(603-35-0) 1H NMR [m.chemicalbook.com]
- 5. Methyltriphenylphosphonium iodide(2065-66-9) 13C NMR spectrum [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. db.cngb.org [db.cngb.org]
